Lipophilicity (XLogP3) Advantage: 4-(2,6-Dimethylbenzoyl)isoquinoline vs. 4-Benzoylisoquinoline
The target compound exhibits a calculated XLogP3 of 4.2, compared to an estimated LogP of approximately 3.5 for the unsubstituted parent 4-benzoylisoquinoline [1][2]. The addition of two methyl groups increases lipophilicity by approximately 0.7 LogP units.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 |
| Comparator Or Baseline | 4-Benzoylisoquinoline: estimated LogP ≈ 3.5 |
| Quantified Difference | Δ LogP ≈ +0.7 |
| Conditions | Calculated/predicted values (XLogP3 method) |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane permeability and potential blood-brain barrier penetration, influencing compound selection for CNS-targeted or cellular assays.
- [1] Angene Chemical. CAS 1187171-86-3 | 4-(2,6-Dimethylbenzoyl)isoquinoline. Product Datasheet. Available at: https://www.angenechem.com/1187171-86-3 View Source
- [2] Comparative LogP estimation based on structural analogs: 4-Benzoylisoquinoline (CAS 20335-71-1) and general isoquinoline LogP trends. View Source
